BDM44768 - 2011754-00-8

BDM44768

Catalog Number: EVT-261152
CAS Number: 2011754-00-8
Molecular Formula: C24H22FN5O3
Molecular Weight: 447.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDM44768 is an inhibitor of insulin-degrading enzyme (IDE) that cat by inducing glucose intolerance.
Source and Classification

BDM44768 is classified as a chemical entity with the CAS number 2011754-00-8. It was developed as part of research aimed at understanding and manipulating insulin signaling pathways, particularly in relation to insulin resistance and type 2 diabetes. The compound is primarily sourced from pharmaceutical research institutions focusing on metabolic disease treatments.

Synthesis Analysis

Methods of Synthesis

The synthesis of BDM44768 involves several key steps that are typical in the development of small molecule inhibitors. The specific synthetic route may vary, but generally includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions employed include:
    • Alkylation: To introduce alkyl groups that enhance the compound's lipophilicity.
    • Cyclization: To form cyclic structures that can improve binding affinity to the target enzyme.
    • Functional Group Modifications: Such as amination or esterification to optimize pharmacokinetic properties.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The technical details surrounding the synthesis involve careful control of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of BDM44768.

Molecular Structure Analysis

Structure and Data

BDM44768 has a defined molecular structure characterized by its specific arrangement of atoms which contributes to its function as an inhibitor. The structural formula includes:

  • Core Structure: A backbone that allows interaction with the insulin-degrading enzyme.
  • Functional Groups: Specific groups that enhance binding affinity and selectivity for the target enzyme.

The molecular weight, solubility, and other relevant data are crucial for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions Involving BDM44768

BDM44768 undergoes various chemical reactions primarily when interacting with biological targets:

  1. Enzymatic Reactions: As an inhibitor, it binds to the active site of the insulin-degrading enzyme, preventing it from hydrolyzing insulin.
  2. Metabolic Pathways: Following administration, BDM44768 may be subjected to metabolic reactions including oxidation or conjugation, which affect its efficacy and half-life.

Technical Details

The kinetics of BDM44768's interaction with its target can be analyzed using enzyme kinetics techniques such as Michaelis-Menten kinetics to determine parameters like VmaxV_{max} (maximum reaction velocity) and KmK_m (Michaelis constant).

Mechanism of Action

Process and Data

The mechanism of action for BDM44768 involves:

Data from pharmacological studies indicate that BDM44768 effectively alters glucose homeostasis in animal models, supporting its potential therapeutic use in diabetes management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Melting Point: Specific melting point data would be determined during synthesis characterization.

Chemical Properties

  • Stability: Stability under various pH conditions must be assessed to ensure efficacy during storage and use.
  • Reactivity: Reactivity with biological molecules is crucial for understanding its pharmacodynamics.

Relevant data from studies indicate that BDM44768 maintains structural integrity under physiological conditions while exhibiting desired reactivity profiles.

Applications

Scientific Uses

BDM44768 has significant applications in scientific research, particularly in:

  1. Diabetes Research: As a tool for studying insulin signaling pathways and glucose metabolism.
  2. Pharmacological Studies: Investigating potential therapeutic strategies for managing insulin resistance and type 2 diabetes.
  3. Drug Development: Serving as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.
Introduction to Insulin-Degrading Enzyme (IDE) & Pharmacological Targeting

IDE as a Zinc Metalloprotease in Metabolic Regulation

IDE possesses a highly distinctive structural architecture that underpins its unique functional capabilities. The enzyme exists as a homodimeric protein with each monomer comprising two roughly symmetrical ~55 kDa domains (IDE-N and IDE-C) connected by a flexible 28-amino acid loop [2] [5]. The IDE-N domain harbors the catalytic apparatus, featuring a conserved HXXEH zinc-binding motif essential for coordinating the catalytic zinc ion. The IDE-C domain, though lacking catalytic residues, plays indispensable regulatory and substrate-binding roles [5]. When the two domains adopt a closed conformation, they form an expansive crypt-like chamber (volume ≈15,700 ų) that sterically restricts substrates to peptides generally shorter than 80 amino acids [2] [5] [8]. This enclosed chamber possesses a pronounced positive electrostatic surface potential that complements the negative charge distribution of many IDE substrates, including insulin and amyloid-β [5].

A critical feature of IDE's mechanism is its substrate-induced conformational dynamics. Structural studies using X-ray crystallography and cryo-EM reveal that IDE transitions between "open" and "closed" conformations [2] [5] [8]. In the absence of substrate, IDE predominantly adopts a closed conformation that occludes access to the catalytic site. Substrate binding triggers a conformational shift that opens the catalytic chamber, allowing peptide entry. Following substrate internalization, the enzyme re-closes, facilitating proteolysis within the sequestered environment [5] [8]. This conformational gating mechanism represents a fundamental regulatory checkpoint, as mutations favoring the open conformation dramatically increase catalytic turnover [8]. Additionally, IDE possesses an exosite approximately 30 Å from the catalytic center that anchors the N-terminus of substrates, facilitating their unfolding and proper positioning for cleavage [2] [5]. The enzyme also features an allosteric site within the IDE-C domain where ATP binds, selectively accelerating degradation of smaller peptides [5].

Physiological Roles of IDE in Insulin Homeostasis and Amyloidogenic Peptide Clearance

IDE serves as the primary intracellular protease responsible for insulin degradation, exhibiting an exceptionally high affinity for this hormone (Km ≈ 20-85 nM) [2] [5]. Following insulin binding to its receptor and subsequent internalization, IDE catalyzes the hydrolytic cleavage of insulin into biologically inactive fragments through a non-deterministic cleavage pattern, generating multiple peptide products [2]. This degradation process is crucial for terminating insulin signaling and preventing sustained receptor activation. Genetic evidence strongly supports IDE's physiological role: IDE-knockout mice exhibit significantly reduced insulin degradation, leading to hyperinsulinemia and glucose intolerance [2] [5]. Similarly, silencing IDE expression in human HepG2 cells using RNAi reduces insulin degradation by up to 76% [2].

Beyond insulin, IDE demonstrates a remarkably broad substrate repertoire that encompasses numerous peptides implicated in metabolic and neurological processes. IDE efficiently degrades glucagon (Km ≈ 3.5 µM), a counter-regulatory hormone that opposes insulin's actions, and amylin (islet amyloid polypeptide), which co-secretes with insulin and influences satiety and glucose regulation [5]. Importantly, IDE also participates in the clearance of amyloid-β peptide (Aβ; Km ≈ 2 µM), the primary component of amyloid plaques in Alzheimer's disease [5] [8]. This multifunctional degradation profile positions IDE at the nexus of metabolic and neurological homeostasis. The enzyme's ability to degrade multiple substrates with differing affinities suggests a hierarchical preference, with insulin being its highest-affinity physiological substrate identified to date [5].

Table 2: Key Physiological Substrates of Insulin-Degrading Enzyme

SubstrateLength (aa)Km (μM)Primary Biological FunctionIDE's Role
Insulin510.020-0.085Glucose uptake regulationPrimary degradation enzyme
Amyloid-β (Aβ1-40)40~2Neuronal function/Pathological amyloidClearance and prevention of aggregation
Glucagon293.5Glycogenolysis, gluconeogenesisDegradation and signal termination
Amylin37Not determinedSatiety regulation, glucose homeostasisDegradation
IGF-267Not determinedGrowth promotionDegradation
Atrial Natriuretic Peptide (ANP)28Not determinedBlood pressure regulation, sodium excretionDegradation

IDE's physiological impact extends beyond simple substrate degradation. The enzyme exhibits chaperone-like activity, potentially preventing protein misfolding and aggregation independent of its proteolytic function [5]. IDE expression increases under cellular stress conditions (e.g., heat shock, oxidative stress), paralleling the induction of classical heat shock proteins, suggesting it may be classified as a stress-responsive protein [5]. Furthermore, IDE interacts with the 20S proteasome, potentially modulating proteasomal activity and linking it to the ubiquitin-proteasome system [5]. These non-catalytic functions expand IDE's physiological significance beyond proteolysis, implicating it in broader proteostasis maintenance.

Rationale for IDE Inhibition in Metabolic Disorders

The development of specific IDE inhibitors like BDM44768 stems from the compelling hypothesis that transient pharmacological inhibition of IDE could augment insulin signaling by delaying insulin degradation, thereby enhancing glucose disposal and improving metabolic parameters in type 2 diabetes mellitus (T2DM) and related conditions [1] [5]. The foundational observation supporting this approach comes from genetic studies: mice with partial or complete IDE deficiency consistently display elevated circulating insulin levels [2] [5]. Similarly, human genetic studies identified associations between certain IDE polymorphisms and hyperinsulinemia or altered susceptibility to type 2 diabetes, although these associations remain complex and sometimes inconsistent across populations [2] [5].

BDM44768 (CAS# 2011754-00-8) emerged as a potent and selective chemical tool to probe this therapeutic hypothesis. Its molecular structure features a complex triazole-containing scaffold with defined stereochemistry: (S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide [1]. This compound potently inhibits IDE catalytic activity, as demonstrated by its ability to induce glucose intolerance in experimental models—a paradoxical effect initially, but consistent with the acute disruption of insulin clearance leading to transient hyperinsulinemia and potential insulin receptor desensitization [1]. The precise biochemical mechanism involves BDM44768 binding within IDE's catalytic chamber, likely coordinating the catalytic zinc ion via its hydroxamic acid moiety, thereby blocking substrate access or hydrolysis [1] [5].

Beyond acute metabolic effects, IDE inhibitors hold potential for addressing pathologies linked to other IDE substrates. Notably, enhancing IDE activity has been proposed as a strategy for Alzheimer's disease to accelerate Aβ clearance. Conversely, inhibiting IDE might stabilize beneficial peptides like brain-derived neurotrophic factor (BDNF) or certain incretins, although these possibilities remain less explored [5] [8]. The therapeutic window for IDE inhibition appears narrow, given the enzyme's role in multiple pathways. Chronic inhibition could potentially lead to impaired amyloid clearance or dysregulation of other peptide hormones. Therefore, compounds like BDM44768 serve primarily as research tools to dissect IDE's complex biology and evaluate the consequences of acute versus chronic inhibition in specific tissues [1] [5].

Table 3: Pharmacological Inhibitors of Insulin-Degrading Enzyme

Inhibitor NameChemical ClassReported PotencyMolecular Weight (g/mol)Primary Research Application
BDM44768Hydroxamic acid derivativeInduces glucose intolerance447.47Proof-of-concept metabolic studies
6bKPeptidic inhibitorIC₅₀ ≈ 40-50 nMNot specifiedStructural and mechanistic studies
Ii1Small moleculeIC₅₀ ≈ 80 nMNot specifiedSubstrate selectivity investigations
BacitracinCyclic polypeptideWeak inhibition~1422Historical inhibitor, non-specific
N-ethylmaleimideThiol-alkylating agentWeak inhibition125.13Non-specific cysteine protease inhibitor

The synthesis and characterization of BDM44768 represent a significant advancement in IDE pharmacology. Early IDE inhibitors suffered from lack of specificity, poor pharmacokinetic properties, or both. BDM44768, with its defined chemical structure and reproducible activity, provides a critical molecular probe for investigating IDE's function in cellular and animal models [1]. Research utilizing this compound has begun to elucidate the complex relationship between acute IDE inhibition, plasma insulin kinetics, and downstream metabolic effects. Further refinement of IDE inhibitors, potentially targeting specific conformational states or exosites rather than the catalytic zinc, may yield compounds with improved selectivity profiles for future therapeutic exploration in metabolic syndrome and type 2 diabetes [1] [5].

Properties

CAS Number

2011754-00-8

Product Name

BDM44768

IUPAC Name

(S)-4-fluoro-N-((1-(4-(hydroxyamino)-1-(naphthalen-2-yl)-4-oxobutan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Molecular Formula

C24H22FN5O3

Molecular Weight

447.47

InChI

InChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m0/s1

InChI Key

RASCFMYPAZDCKQ-QFIPXVFZSA-N

SMILES

O=C(NCC1=CN([C@@H](CC2=CC=C3C=CC=CC3=C2)CC(NO)=O)N=N1)C4=CC=C(F)C=C4

Solubility

Soluble in DMSO

Synonyms

BDM44768; BDM-44768; BDM 44768;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.